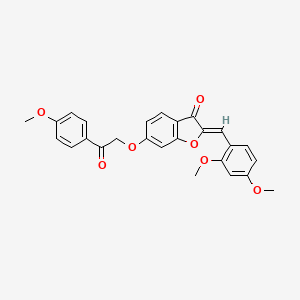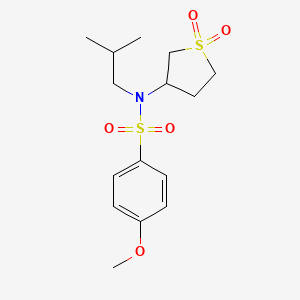
N-(1,1-dióxidotetrahidrotiofeno-3-il)-N-isobutil-4-metoxibenzenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. They are of significant interest in medicinal chemistry due to their potential therapeutic applications, including their role as enzyme inhibitors, which can be crucial in the treatment of various diseases.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule was then treated with various alkyl or aralkyl halides to produce a series of new derivatives . Although the specific synthesis of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide" is not detailed in the provided papers, the general approach to synthesizing sulfonamide derivatives is well-established and involves similar methodologies.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR). These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the sulfonamide core. For instance, the structural characterization of synthesized sulfonamide derivatives in one study was carried out using these spectroscopic methods, complemented by elemental analysis .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their reactive sulfonyl and amino groups. For example, N-chloro-N-methoxybenzenesulfonamide, a structurally simple sulfonamide, has been used as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines, yielding chlorinated products . This demonstrates the versatility of sulfonamide derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the sulfonamide core. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The inhibitory effects of sulfonamide derivatives on enzymes like acetylcholinesterase have been evaluated, with some compounds showing significant inhibitory activity, suggesting their potential as therapeutic agents . Additionally, the cytotoxicity and tumor specificity of certain sulfonamides have been studied, with some derivatives showing promising results .
Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado como un activador del canal GIRK. Los canales GIRK desempeñan un papel crucial en la modulación de la excitabilidad en las células, particularmente en el cerebro y los tejidos periféricos. Están implicados en procesos como la percepción del dolor, la epilepsia, la recompensa/adicción y la ansiedad .
- En la investigación práctica, el compuesto fue evaluado por su acción antibacteriana contra bacterias patógenas. El método de zona de inhibición (ZOI) in vitro demostró su eficacia contra cepas como Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus y Bacillus subtilis .
Activación del canal de potasio rectificador interno regulado por proteína G (GIRK)
Actividad Antibacteriana
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability. They are particularly important in the nervous system, where they help control the firing of neurons.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This inward flow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signaling pathways.
Cellular Effects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GIRK channels affects the excitability of cells, particularly in the brain and heart . This modulation can impact processes such as pain perception, heart rate regulation, and neurotransmitter release.
Molecular Mechanism
The molecular mechanism of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide involves its binding interactions with biomolecules. The compound acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow . This activation leads to hyperpolarization of the cell membrane, reducing cellular excitability. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing adverse effects . At higher doses, the compound may exhibit toxic effects, such as disruption of cellular homeostasis and adverse impacts on organ function. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its activation of GIRK channels can impact cellular energy metabolism by modulating ion gradients and membrane potential. Additionally, the compound may affect the activity of metabolic enzymes, altering the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effects on cellular function. The compound’s distribution is essential for targeting specific cell types and achieving desired therapeutic outcomes.
Subcellular Localization
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-12(2)10-16(13-8-9-22(17,18)11-13)23(19,20)15-6-4-14(21-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGGQGNYVQAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

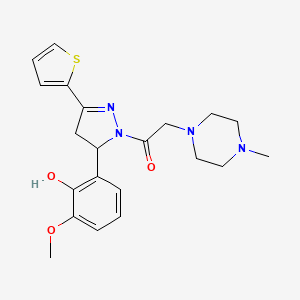


![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)
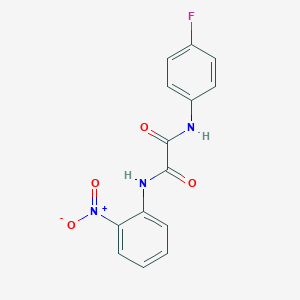
![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
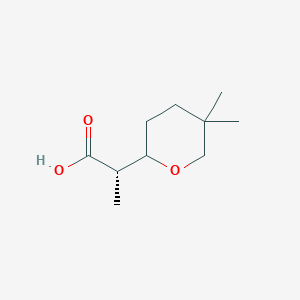
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2540766.png)

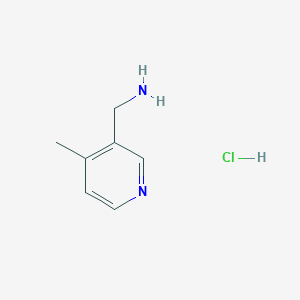
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)
